molecular formula C10H10O2 B1595307 7-Hydroxy-6-methyl-1-indanone CAS No. 68293-31-2

7-Hydroxy-6-methyl-1-indanone

Cat. No. B1595307
CAS RN: 68293-31-2
M. Wt: 162.18 g/mol
InChI Key: ZASCFLVTYFAIBI-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methyl-1-indanone is a technical grade compound with the empirical formula C10H10O2 . It has a molecular weight of 162.19 .


Synthesis Analysis

The synthesis of 1-indanones, including 7-Hydroxy-6-methyl-1-indanone, has been extensively studied. More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, 7-methyl substituted 1-indanone has been synthesized utilizing 1,3-pentadiene and 2-cyclopentenone as starting compounds .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-6-methyl-1-indanone is represented by the SMILES string Cc1ccc2CCC(=O)c2c1O . This indicates that the compound contains a benzene ring fused with a five-membered ring, which includes a carbonyl group and a hydroxyl group.


Chemical Reactions Analysis

The Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used in the synthesis of 1-indanones . Additionally, 7-methyl substituted 1-indanone has been obtained in the Diels–Alder reaction .


Physical And Chemical Properties Analysis

7-Hydroxy-6-methyl-1-indanone is a solid at room temperature . It has a melting point range of 76-84 °C .

Scientific Research Applications

Energetic and Structural Studies

A study on the energetic and structural aspects of 7-hydroxy-1-indanone highlighted its experimental and computational enthalpy properties. The research involved determining the enthalpies of combustion and sublimation of 7-hydroxy-1-indanone, using techniques like static-bomb combustion calorimetry and drop-method Calvet microcalorimetry. The study also included high-level ab initio calculations to evaluate molecular structures and intramolecular H-bond strength, indicating the thermodynamic stability of 7-hydroxy-1-indanone compared to its isomers (Silva & Ribeiro da Silva, 2020).

Synthesis and Antibacterial Properties

Another research explored the synthesis routes of 4-hydroxy-7-methyl-1-indanone, a compound derived from cyanobacterium Nostoc commune with known antibacterial properties. This study provided insights into different synthetic pathways and their yields, contributing to the understanding of how such compounds can be effectively synthesized for potential use in antibacterial applications (Kamat et al., 2008).

Photochemical Research

In the realm of photochemistry, a study involving (1(R),7a(S))-1-(tert-butyldiphenylsiloxy)-7a-methyl-5(7aH)-indanone revealed insights into the reaction mechanisms and product formations under specific conditions. Such studies are crucial for understanding the photoreactivity of organic compounds and their potential applications in various fields, including material sciences and photopharmacology (Caine & Kotian, 1992).

Application in Biomass Degradation

The energetic characterization of indanone derivatives, including 7-hydroxy-1-indanone, in biomass degradation was explored. The study emphasized the calorimetric techniques and computational methodologies to understand the enthalpic properties of these compounds. This research is significant for bioenergy and environmental science, where understanding the thermal properties of biomass-derived compounds is essential (Silva et al., 2018).

Excited-State Intramolecular Proton Transfer (ESIPT)

A study focused on the energetics of excited-state intramolecular proton transfer in 7-hydroxy-1-indanone. This research provides insight into how chemical modifications affect the ESIPT process and its implications for white light generation in single ESIPT systems. Such findings are crucial for advancing the field of organic electronics and photonic materials (Tang et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

7-hydroxy-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-3-7-4-5-8(11)9(7)10(6)12/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCFLVTYFAIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300221
Record name 7-HYDROXY-6-METHYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-methyl-1-indanone

CAS RN

68293-31-2
Record name NSC135409
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Record name 7-HYDROXY-6-METHYL-1-INDANONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-6-methyl-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wu, D Palanimuthu, N Braidy… - British Journal of …, 2020 - Wiley Online Library
… hydrazone (AcNH2), 5′-bromo-2′-hydroxypropionylphenone nicotinoyl hydrazone (PrNH1), 7-hydroxy-1-indanone nicotinoyl hydrazone (InNH1), 7-hydroxy-6-methyl-1-indanone …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com

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